FR 76830 - 113243-75-7

FR 76830

Catalog Number: EVT-268742
CAS Number: 113243-75-7
Molecular Formula: C25H26N4O4
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FR 76830 is a newly synthesised bradycardiac agent.
Source and Classification

FR 76830 is derived from the field of medicinal chemistry and pharmacology. It has been studied primarily for its effects on cardiac tissues, particularly during ischemic conditions. The compound is classified under bradycardic agents, which are substances that can reduce heart rate and have implications in treating conditions such as angina and heart failure. Its specific chemical identity is associated with the CAS number 113243-75-7, indicating its unique classification within chemical databases.

Synthesis Analysis

The synthesis of FR 76830 involves several key steps that leverage established organic chemistry techniques. While specific proprietary methods may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain functional groups amenable to further reactions.
  2. Reactions: Key reactions may include amination, alkylation, and cyclization processes to construct the bicyclic structure characteristic of FR 76830.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during the synthesis process.

Molecular Structure Analysis

The molecular structure of FR 76830 features a bicyclic framework known as 3,3,6,9,9-pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene. This structure is notable for its unique arrangement of nitrogen atoms within the bicyclic system, which contributes to its biological activity.

Structural Details:

  • Molecular Formula: C₁₄H₁₈N₂
  • Molecular Weight: Approximately 218.31 g/mol
  • Functional Groups: The presence of multiple methyl groups enhances lipophilicity, potentially influencing the compound's interaction with biological membranes.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of FR 76830.

Chemical Reactions Analysis

FR 76830 participates in various chemical reactions that are relevant to its pharmacological effects:

  1. Ion Channel Modulation: It has been shown to interact with ion channels in cardiac tissues, influencing calcium and sodium ion fluxes.
  2. Reversible Binding: The compound may exhibit reversible binding properties with specific receptors or channels, allowing for controlled modulation of heart rate.
  3. Degradation Pathways: Understanding the degradation pathways of FR 76830 is crucial for determining its stability and duration of action in biological systems.

These reactions are essential for elucidating how FR 76830 exerts its effects in vivo and may inform further drug development efforts.

Mechanism of Action

The mechanism of action of FR 76830 primarily involves its interaction with cardiac ion channels. Specifically:

  • Calcium Channel Blockade: By inhibiting calcium influx through voltage-gated calcium channels, FR 76830 reduces myocardial contractility and heart rate.
  • Sodium Channel Interaction: The compound may also affect sodium channels, further contributing to its bradycardic effects.
  • Receptor Modulation: There is evidence suggesting that FR 76830 interacts with adrenergic receptors, modulating their activity and influencing heart rate dynamics.

These mechanisms collectively contribute to the cardioprotective effects observed during ischemic events.

Physical and Chemical Properties Analysis

The physical and chemical properties of FR 76830 are critical for understanding its behavior in biological systems:

  • Solubility: The compound exhibits moderate solubility in organic solvents but limited solubility in water, which may affect its bioavailability.
  • Stability: FR 76830 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is an important parameter for characterizing solid-state forms of the compound.

These properties are essential for formulation development and determining appropriate dosing regimens in clinical applications.

Applications

FR 76830 has significant scientific applications primarily within cardiovascular research:

  1. Cardioprotection Studies: It is used in experimental models to investigate mechanisms of cardiac protection during ischemia-reperfusion injury.
  2. Pharmacological Research: The compound serves as a tool for studying ion channel dynamics and their role in cardiac function.
  3. Potential Therapeutics: Given its bradycardic properties, FR 76830 holds promise as a candidate for developing new treatments for arrhythmias or other cardiovascular conditions.

Properties

CAS Number

113243-75-7

Product Name

FR 76830

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)-4-(3-nitrophenyl)-6-phenylpyridine-3-carboxamide

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C25H26N4O4/c1-18-24(25(30)26-10-11-28-12-14-33-15-13-28)22(20-8-5-9-21(16-20)29(31)32)17-23(27-18)19-6-3-2-4-7-19/h2-9,16-17H,10-15H2,1H3,(H,26,30)

InChI Key

HNBRMVZTOLAZRW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

2-methyl-N-(2-(4-morpholinyl)ethyl)-4-(3-nitrophenyl)-6-phenylnicotinamide
FR 76830
FR 76830, dihydrochloride
FR 76830, monohydrochloride
FR-76830

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.